3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Description
3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of PSTQ Analog, 3{1,27} is the 5-hydroxytryptamine receptor 6 (5-HT6) in Homo sapiens . This receptor plays a crucial role in neurotransmission and is involved in cognitive processes, making it a potential target for cognitive enhancers and antipsychotic drugs .
Mode of Action
This could result in changes to neurotransmission and cognitive processes .
Biochemical Pathways
Serotonin is a key neurotransmitter involved in various physiological processes, including mood regulation, cognition, and learning .
Pharmacokinetics
Understanding these properties is crucial as they influence the drug’s bioavailability and therapeutic efficacy .
Result of Action
Given its target, it’s likely that it modulates neurotransmission and potentially impacts cognitive processes .
Action Environment
The action, efficacy, and stability of PSTQ Analog, 3{1,27} can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as the presence of other molecules that could interact with the compound.
Biochemical Analysis
Biochemical Properties
The PSTQ Analog, 3{1,27} plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, potentially influencing their function . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
PSTQ Analog, 3{1,27} can have profound effects on various types of cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, PSTQ Analog, 3{1,27} exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with these molecules in specific ways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PSTQ Analog, 3{1,27} can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PSTQ Analog, 3{1,27} can vary with different dosages in animal models . These studies can provide valuable insights into the compound’s threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
PSTQ Analog, 3{1,27} is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of PSTQ Analog, 3{1,27} within cells and tissues is a complex process. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of PSTQ Analog, 3{1,27} can affect its activity or function. This may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylcyclohexyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-9-5-7-13-18(15)23-20-17-12-6-8-14-19(17)27-21(24-20)22(25-26-27)30(28,29)16-10-3-2-4-11-16/h2-4,6,8,10-12,14-15,18H,5,7,9,13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVJGSSIZLCPNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.